molecular formula C14H10ClNO5S B14319181 Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate CAS No. 105550-86-5

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate

Katalognummer: B14319181
CAS-Nummer: 105550-86-5
Molekulargewicht: 339.8 g/mol
InChI-Schlüssel: QZVIZFXVRSUXEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a methyl ester group, a chloro-nitrobenzoyl moiety, and a thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products

    Substitution: Products with substituted chloro group.

    Reduction: Amino derivatives.

    Oxidation: Sulfoxides and sulfones.

Wissenschaftliche Forschungsanwendungen

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate is unique due to the presence of both a thiophene ring and a chloro-nitrobenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

105550-86-5

Molekularformel

C14H10ClNO5S

Molekulargewicht

339.8 g/mol

IUPAC-Name

methyl 2-[5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate

InChI

InChI=1S/C14H10ClNO5S/c1-21-13(17)7-9-3-5-12(22-9)14(18)10-4-2-8(16(19)20)6-11(10)15/h2-6H,7H2,1H3

InChI-Schlüssel

QZVIZFXVRSUXEI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1=CC=C(S1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.